REACTION_CXSMILES
|
C(O)(=O)C(C)(C)C.[C:8]1([C:14]2([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[C:26]3[CH:25]=[C:24]([NH:27][C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[CH:23]=[CH:22][C:21]=3[C:20]3[C:15]2=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].C([O-])([O-])=O.[Na+].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClCCl>[C:34]1([C:14]2([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:26]3=[CH:25][C:24]4[NH:27][C:28]5[C:29]([C:23]=4[CH:22]=[C:21]3[C:20]3[C:15]2=[CH:16][CH:17]=[CH:18][CH:19]=3)=[CH:30][CH:31]=[CH:32][CH:33]=5)[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1 |f:2.3.4,5.6.7,8.9.10|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C2=CC=CC=C2C=2C=CC(=CC12)NC1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 120° C. for 9 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 120° C. for a further 9 h
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
The mixture is partitioned between water and dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from toluene/heptane
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1(C2=CC=CC=C2C=2C1=CC=1NC3=CC=CC=C3C1C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |